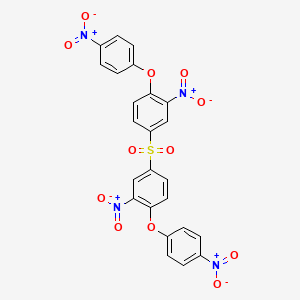![molecular formula C8H12N2S B12814265 3,6,6-Trimethyl-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B12814265.png)
3,6,6-Trimethyl-5,6-dihydroimidazo[2,1-b]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,6-Trimethyl-5,6-dihydroimidazo[2,1-b]thiazole is a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antibacterial properties .
Méthodes De Préparation
The synthesis of 3,6,6-Trimethyl-5,6-dihydroimidazo[2,1-b]thiazole typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions. The product is formed upon heating the reagent mixture in benzene for 2-4 hours . Another method involves the use of visible light to prompt the synthesis, which proceeds through the in situ formation of α-bromodiketones that trap with imidazolidine-2-thione to provide the desired bicyclic heterocycles in excellent yields .
Analyse Des Réactions Chimiques
3,6,6-Trimethyl-5,6-dihydroimidazo[2,1-b]thiazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The most common approach for its assembly is based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The type of product formed depends on the structure of the starting reagents. For example, the reaction of 2-aminothiazoles with γ-bromodipnones leads to the formation of 2,5-diarylfurans when electron-withdrawing substituents are present in the structure of the ketone . Common reagents used in these reactions include triethylamine and acetone .
Applications De Recherche Scientifique
3,6,6-Trimethyl-5,6-dihydroimidazo[2,1-b]thiazole has a wide range of scientific research applications. It has been studied for its potential anticancer properties, showing moderate ability to suppress the growth of kidney cancer cells . Additionally, it exhibits high levels of anti-inflammatory, antimicrobial, and antibacterial activity . The spatial structure of this compound provides opportunities to use it as a catalyst in asymmetric synthesis . It has also been used in binding studies with bovine serum albumin (BSA) and calf thymus deoxyribonucleic acid (ctDNA), revealing moderate interactions with these biomolecules .
Mécanisme D'action
The mechanism of action of 3,6,6-Trimethyl-5,6-dihydroimidazo[2,1-b]thiazole involves its interaction with molecular targets and pathways in the body. The compound’s anticancer activity is believed to be due to its ability to interfere with the growth and proliferation of cancer cells . The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to interact with proteins and DNA, affecting their function and stability .
Comparaison Avec Des Composés Similaires
Similar compounds in this group include 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid and 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole . These compounds share a similar core structure but differ in their substituents and functional groups, which can affect their biological activity and chemical properties.
Propriétés
Formule moléculaire |
C8H12N2S |
|---|---|
Poids moléculaire |
168.26 g/mol |
Nom IUPAC |
3,6,6-trimethyl-5H-imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C8H12N2S/c1-6-4-11-7-9-8(2,3)5-10(6)7/h4H,5H2,1-3H3 |
Clé InChI |
UYXDCXZBCPZZSE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC2=NC(CN12)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-Ethoxy-3-(octadecanoylamino)propyl] dihydrogen phosphate](/img/structure/B12814194.png)




![2-(6-Methylbenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B12814227.png)


![10-Phenyl-10H-benzo[4,5]thieno[3,2-b]indole](/img/structure/B12814248.png)


